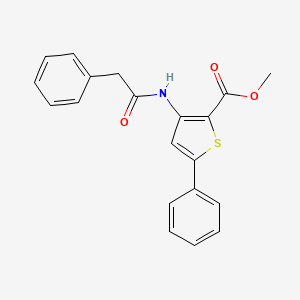

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with various substrates. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: An antitussive agent containing a thiophene nucleus.

Uniqueness

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with phenyl and phenylacetamido groups makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C18H19N1O3S1 and a molecular weight of approximately 341.42 g/mol. The compound features a thiophene ring substituted with phenyl and acetamido groups, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies indicate that it may inhibit specific enzymes involved in tumor growth, similar to other thiophene derivatives .

- Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of bacteria. This is likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which is a common feature among thiophene derivatives .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Anticancer Studies : Research has demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2). The compound's IC50 values indicate that it is more effective than traditional chemotherapeutics like 5-fluorouracil in certain contexts .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of thiophene derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Inflammation Models : In vitro models of inflammation have shown that this compound can reduce levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases .

Properties

Molecular Formula |

C20H17NO3S |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate |

InChI |

InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-11-15)21-18(22)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22) |

InChI Key |

VVBMTVNOMPEXIO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.